2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine
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Overview
Description
2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base used can be potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The imidazole rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coordination Chemistry: It can form coordination complexes with metal ions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated imidazole derivatives.
Scientific Research Applications
2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Catalysis: It serves as a ligand in catalytic systems for various organic transformations.
Mechanism of Action
The mechanism by which 2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imidazole rings can coordinate with metal ions in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Di(1H-imidazol-1-yl)-6-phenylpyrimidine
- 2,4-Di(1H-imidazol-1-yl)-6-chloropyrimidine
- 2,4-Di(1H-imidazol-1-yl)-6-aminopyrimidine
Uniqueness
2,4-Di(1H-imidazol-1-yl)-6-methylpyrimidine is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical properties and reactivity. Its methyl group at the 6-position of the pyrimidine ring also influences its steric and electronic characteristics, differentiating it from other similar compounds.
Properties
CAS No. |
135052-26-5 |
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Molecular Formula |
C11H10N6 |
Molecular Weight |
226.24 g/mol |
IUPAC Name |
2,4-di(imidazol-1-yl)-6-methylpyrimidine |
InChI |
InChI=1S/C11H10N6/c1-9-6-10(16-4-2-12-7-16)15-11(14-9)17-5-3-13-8-17/h2-8H,1H3 |
InChI Key |
JHKUFUGKXIQNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CN=C2)N3C=CN=C3 |
Origin of Product |
United States |
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